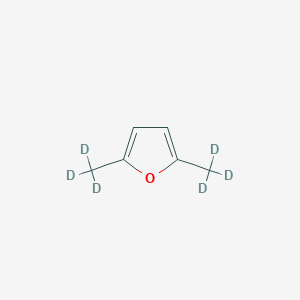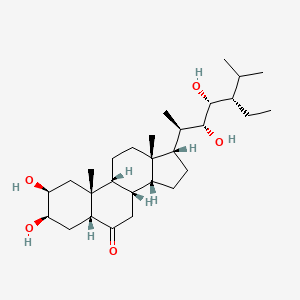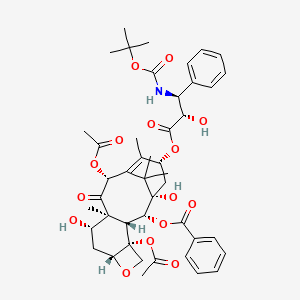
4-Dechloro-2-chloroindomethacin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dechloro-2-chloroindomethacin is a derivative of indomethacin, a nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the replacement of a chlorine atom at the 4-position of the indomethacin molecule. It retains the anti-inflammatory, analgesic, and antipyretic properties of its parent compound, making it a subject of interest in pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dechloro-2-chloroindomethacin typically involves the chlorination of indomethacin. The process includes the following steps:
Chlorination: Indomethacin is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce a chlorine atom at the 2-position.
Dechlorination: The resulting compound undergoes selective dechlorination at the 4-position using a reducing agent like zinc dust in the presence of acetic acid
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Dechloro-2-chloroindomethacin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Wissenschaftliche Forschungsanwendungen
4-Dechloro-2-chloroindomethacin has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases, pain management, and cancer treatment.
Wirkmechanismus
The mechanism of action of 4-Dechloro-2-chloroindomethacin is similar to that of indomethacin. It acts as a nonselective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. By inhibiting these enzymes, the compound reduces the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. This inhibition leads to its anti-inflammatory, analgesic, and antipyretic effects .
Vergleich Mit ähnlichen Verbindungen
Indomethacin: The parent compound with similar anti-inflammatory properties.
Diclofenac: Another NSAID with a similar mechanism of action but different chemical structure.
Sulindac: A related NSAID with a similar therapeutic profile.
Uniqueness: 4-Dechloro-2-chloroindomethacin is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to its parent compound .
Eigenschaften
Molekularformel |
C45H55NO15 |
|---|---|
Molekulargewicht |
849.9 g/mol |
IUPAC-Name |
[(1S,2R,3R,4R,7R,9S,10S,12R,15R)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29+,30-,32+,33+,34-,35+,37-,43-,44-,45-/m1/s1 |
InChI-Schlüssel |
LEMYAXKYCOBYOJ-CQFZXZLTSA-N |
Isomerische SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@@]([C@H]3[C@H]([C@@](C2(C)C)(C[C@H]1OC(=O)[C@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |
Kanonische SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[6-Hydroxy-2,3,4,5-tetra(prop-2-enoyloxy)hexyl] prop-2-enoate](/img/structure/B13849509.png)
![(S)-1-[[1-Carboxy-2-(1H-imidazol-4-yl)ethyl]amino]-1-deoxy-D-fructose;D-1-[(1-Carboxy-2-imidazol-4-ylethyl)amino]-1-deoxy-fructose](/img/structure/B13849511.png)
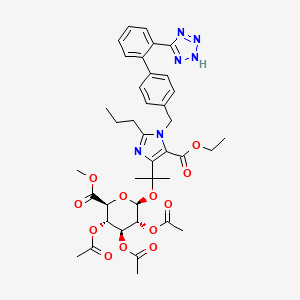
![Methyl 2-[4-(aminomethyl)pyrrolidin-2-yl]acetate Dihydrochloride Salt](/img/structure/B13849527.png)
![3-Piperidin-4-yl-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B13849529.png)
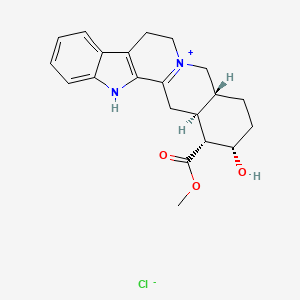

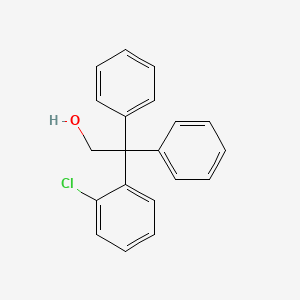
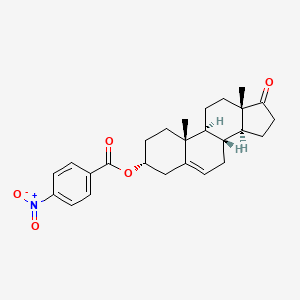
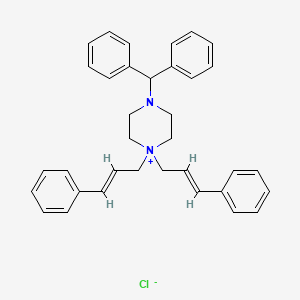
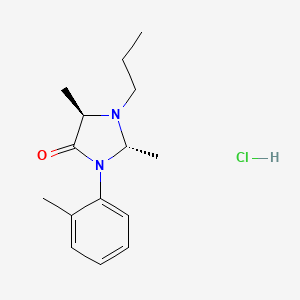
![[3-(3-Methoxyphenyl)-3-oxopropyl]-trimethylazanium;iodide](/img/structure/B13849542.png)
